molecular formula C11H15NO B13039405 (R)-7,8-Dimethylchroman-4-amine

(R)-7,8-Dimethylchroman-4-amine

Cat. No.: B13039405
M. Wt: 177.24 g/mol
InChI Key: XQXVQTSILZCMDL-SNVBAGLBSA-N
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Description

®-7,8-Dimethylchroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7,8-Dimethylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the chroman derivative is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and yield. This often involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the chroman intermediate using continuous flow reactors.

    Automated Chiral Resolution: High-throughput chiral chromatography systems are employed to separate the ®-enantiomer efficiently.

    Purification and Quality Control: The final product is purified using crystallization or recrystallization techniques and subjected to rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

®-7,8-Dimethylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides to introduce different functional groups onto the chroman ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated chroman derivatives.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-7,8-Dimethylchroman-4-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential antioxidant properties. The chroman ring is known to scavenge free radicals, making it a candidate for developing new antioxidant therapies.

Medicine

In medicine, ®-7,8-Dimethylchroman-4-amine is explored for its potential neuroprotective effects. Studies suggest that it may help in the treatment of neurodegenerative diseases by protecting neurons from oxidative stress.

Industry

Industrially, the compound is used in the development of new polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of ®-7,8-Dimethylchroman-4-amine involves its interaction with various molecular targets. It primarily acts as an antioxidant by donating electrons to neutralize free radicals. This process involves the stabilization of the chroman ring through resonance, which helps in dissipating the energy of the free radicals. Additionally, it may interact with specific enzymes and receptors in the body, modulating their activity and contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Tocopherol (Vitamin E): Both compounds have a chroman ring and exhibit antioxidant properties.

    Chromanol Derivatives: These compounds share a similar core structure and are studied for their biological activities.

Uniqueness

®-7,8-Dimethylchroman-4-amine is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Its ®-enantiomer is particularly valuable in medicinal chemistry for its potential therapeutic effects.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(4R)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3/t10-/m1/s1

InChI Key

XQXVQTSILZCMDL-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H](CCO2)N)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCO2)N)C

Origin of Product

United States

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